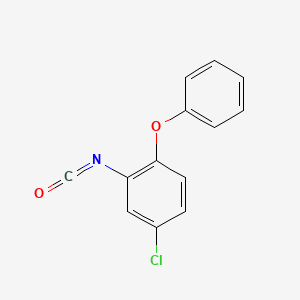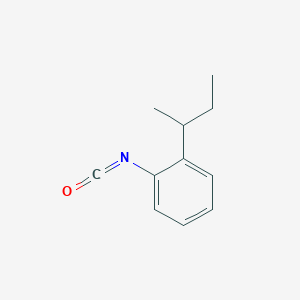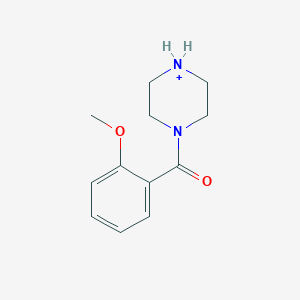
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (O-CH3) attached to one of the carbons .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, including those involving their amine groups . The methoxyphenyl group might also be involved in reactions, particularly if conditions cause it to lose its methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and their chemical properties, such as reactivity, would be influenced by the presence and position of functional groups .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Analysis
The preparation of a Ketoconazole Ion-Selective Electrode highlights the importance of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone derivatives in pharmaceutical analysis. This electrode is used for the determination of ketoconazole in biological fluids and pharmaceutical preparations, demonstrating the compound's role in enhancing analytical methodologies for antifungal agents (Shamsipur & Jalali, 2000).
Crystal Structure and Molecular Analysis
Research on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involved crystal structure studies and Hirshfeld surface analysis. These studies provided insights into the molecular structure and intermolecular interactions of these compounds, which are crucial for understanding their chemical behavior and potential applications (Kumara et al., 2017).
Antimicrobial Activities
The synthesis and characterization of new 1,2,4-Triazole derivatives, incorporating (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone, revealed some compounds with good or moderate antimicrobial activities. This signifies the potential of such derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Imaging and Diagnostic Applications
A study focused on conjugating silver nanoparticles with methoxyphenyl piperazine-dithiocarbamate for targeted optical imaging. This application demonstrates the role of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone derivatives in enhancing imaging techniques for diagnostic purposes (Chaturvedi et al., 2018).
Environmental Sensitivity and Receptor Studies
The synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors, based on (2-Methoxyphenyl)-piperazine structure, highlights the compound's applications in neuroscience research. These ligands aid in visualizing receptor expression and activity, providing valuable tools for studying neurological functions and disorders (Lacivita et al., 2009).
Selective Killing of Bacterial Persisters
One study demonstrated the selective eradication of bacterial persisters, which are known for their tolerance to antibiotic treatment, using a compound derived from (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone. This research points towards novel ways of combating bacterial resistance without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
Wirkmechanismus
Target of Action
The primary target of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment .
Mode of Action
The compound interacts with its targets by binding to the alpha1-adrenergic receptors . This interaction results in changes in the receptor’s activity, which can lead to various physiological effects. It has also been suggested that the compound may act as a nonselective serotonin receptor agonist .
Biochemical Pathways
It is known that the compound can influence the activity of gpcrs, which are involved in a wide range of cellular processes
Pharmacokinetics
It is known that the compound has a good affinity for the alpha1-adrenergic receptors . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied, and promising lead compounds have been identified .
Result of Action
It is known that the compound can influence the activity of gpcrs, potentially leading to various physiological effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOIWAYVGFLBM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC[NH2+]CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426175 | |
| Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436099-85-3 | |
| Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





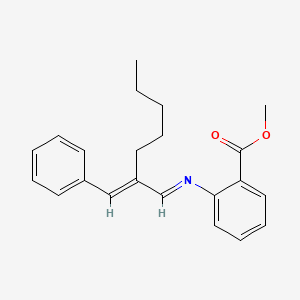
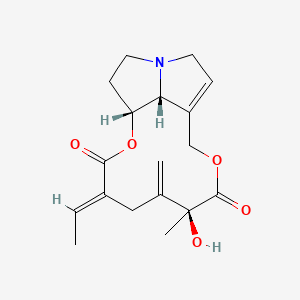
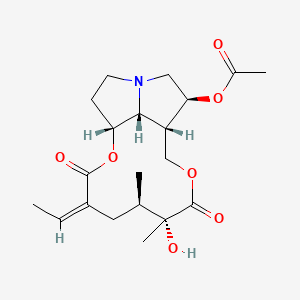
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)
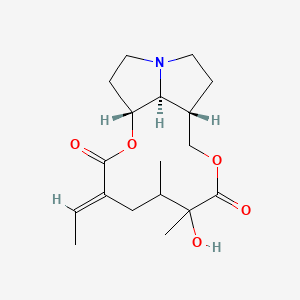
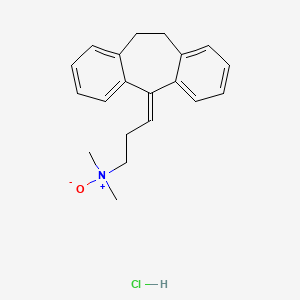


![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
